hexasodium;(2,9,16,24,30-pentasulfonatooxy-19,27-diazaundecacyclo[23.19.0.03,23.04,20.05,18.08,17.010,15.026,42.028,41.029,38.031,36]tetratetraconta-1(25),2,4(20),5(18),6,8,10,12,14,16,21,23,26(42),28(41),29,31,33,35,37,39,43-henicosaen-37-yl) sulfate
Overview
Description
Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, hexakis(hydrogen sulfate) (ester), hexasodium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate polycyclic aromatic structure, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, hexakis(hydrogen sulfate) (ester), hexasodium salt typically involves multi-step organic reactions. These steps often include the formation of intermediate compounds through cyclization and condensation reactions, followed by sulfonation to introduce the sulfate ester groups. The final step involves the neutralization of the sulfonic acid groups with sodium hydroxide to form the hexasodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, often requiring precise temperature and pH adjustments.
Chemical Reactions Analysis
Types of Reactions
Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, hexakis(hydrogen sulfate) (ester), hexasodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and hydroquinones, each with distinct chemical and physical properties.
Scientific Research Applications
Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, hexakis(hydrogen sulfate) (ester), hexasodium salt has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, hexakis(hydrogen sulfate) (ester), hexasodium salt involves its interaction with specific molecular targets and pathways. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its sulfate ester groups may interact with cellular proteins, affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Dinaphtho(2,1-b:1’,2’-d)thiophene
- Dithieno(2,3-d;2’,3’-d’)benzo(1,2-b;4,5-b’)dithiophene
- Dinaphtho(2,3-b:2’,3’-f)thieno(3,2-b)thiophene
Uniqueness
Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, hexakis(hydrogen sulfate) (ester), hexasodium salt stands out due to its unique combination of polycyclic aromatic structure and multiple sulfate ester groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
hexasodium;(2,9,16,24,30-pentasulfonatooxy-19,27-diazaundecacyclo[23.19.0.03,23.04,20.05,18.08,17.010,15.026,42.028,41.029,38.031,36]tetratetraconta-1(25),2,4(20),5(18),6,8,10,12,14,16,21,23,26(42),28(41),29,31,33,35,37,39,43-henicosaen-37-yl) sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H24N2O24S6.6Na/c45-69(46,47)63-37-19-5-1-3-7-21(19)39(65-71(51,52)53)31-25(37)12-9-17-18-10-13-27-33(35(18)44-34(17)31)42(68-74(60,61)62)24-15-16-28-29(30(24)41(27)67-73(57,58)59)23-11-14-26-32(36(23)43-28)40(66-72(54,55)56)22-8-4-2-6-20(22)38(26)64-70(48,49)50;;;;;;/h1-16,43-44H,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSELSGJQPYCKQW-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2OS(=O)(=O)[O-])NC5=C4C=CC6=C5C(=C7C=CC8=C(C7=C6OS(=O)(=O)[O-])C9=C(N8)C1=C(C2=CC=CC=C2C(=C1C=C9)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H18N2Na6O24S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001340396 | |
Record name | Dinaphtho[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, 5,7,12,17,19,24-hexakis(hydrogen sulfate), sodium salt (1:6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001340396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1264.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10169-29-6 | |
Record name | EINECS 233-440-9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dinaphtho[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, 5,7,12,17,19,24-hexakis(hydrogen sulfate), sodium salt (1:6) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dinaphtho[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, 5,7,12,17,19,24-hexakis(hydrogen sulfate), sodium salt (1:6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001340396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexasodium 6,18-dihydrodinaphtho[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole-5,7,12,17,19,24-hexyl hexasulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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